molecular formula C70H42 B12626142 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene CAS No. 918654-69-0

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene

Cat. No.: B12626142
CAS No.: 918654-69-0
M. Wt: 883.1 g/mol
InChI Key: BMFRDMAYXBMECT-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound characterized by its polycyclic aromatic structure

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as naphthalen-1-yl and pyren-1-yl derivatives.

    Coupling Reactions: These intermediates undergo coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods, to form the desired polycyclic structure.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, potentially altering its electronic properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical behavior.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular interactions and developing new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostics.

    Industry: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the compound’s electronic properties and its ability to act as a fluorescent probe or electronic material. The specific pathways involved depend on the context of its application, such as binding to biological molecules or participating in electronic processes.

Comparison with Similar Compounds

1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can be compared with other polycyclic aromatic compounds, such as:

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    Pyrene: A polycyclic aromatic hydrocarbon with four fused benzene rings.

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

The uniqueness of this compound lies in its complex structure, which combines multiple aromatic units, leading to distinct electronic and photophysical properties that are not present in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918654-69-0

Molecular Formula

C70H42

Molecular Weight

883.1 g/mol

IUPAC Name

1-naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene

InChI

InChI=1S/C70H42/c1-3-17-55-45(9-1)11-7-19-59(55)61-35-27-49-29-37-63-57(33-25-47-31-39-65(61)69(49)67(47)63)53-15-5-13-51(41-53)43-21-23-44(24-22-43)52-14-6-16-54(42-52)58-34-26-48-32-40-66-62(36-28-50-30-38-64(58)68(48)70(50)66)60-20-8-12-46-10-2-4-18-56(46)60/h1-42H

InChI Key

BMFRDMAYXBMECT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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